molecular formula C7H7ClN2O3 B13102215 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride CAS No. 38009-10-8

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride

Cat. No.: B13102215
CAS No.: 38009-10-8
M. Wt: 202.59 g/mol
InChI Key: HLMTVPXMGDYRAN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride typically involves the reaction of 1,3-dimethyluracil with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1,3-dimethyluracil and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride can be compared with other pyrimidine derivatives such as:

  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
  • 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinylboronic acid
  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications

Properties

CAS No.

38009-10-8

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-carbonyl chloride

InChI

InChI=1S/C7H7ClN2O3/c1-9-3-4(5(8)11)6(12)10(2)7(9)13/h3H,1-2H3

InChI Key

HLMTVPXMGDYRAN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C(=O)Cl

Origin of Product

United States

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